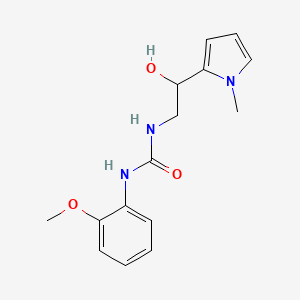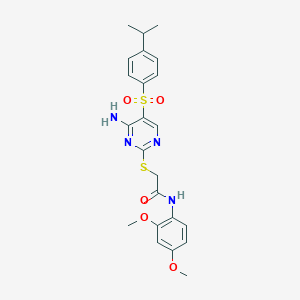![molecular formula C16H13BrN2O2S B2601723 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide CAS No. 2097920-94-8](/img/structure/B2601723.png)
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide” is a complex organic molecule that contains several different functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The molecule also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom, and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of a bromine atom indicates that this compound is a brominated derivative .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine, furan, and thiophene rings would contribute to the compound’s aromaticity, which could affect its chemical behavior. The bromine atom would likely make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of its functional groups. The bromine atom, for example, could potentially be replaced by other groups in a substitution reaction. The carboxamide group could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Antiprotozoal Agents
The chemical framework related to 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide has been explored for its potential as antiprotozoal agents. Compounds with similar structures have shown strong DNA affinities and exhibited significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antibacterial Activities
Research has also been conducted on the antibacterial properties of compounds synthesized from furan-2-carboxamide, demonstrating efficacy against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings indicate the compound's potential application in combating bacterial infections, especially those resistant to conventional antibiotics (Siddiqa et al., 2022).
Heterocyclic Synthesis
The compound's utility extends to the synthesis of heterocyclic compounds, serving as a precursor or intermediate in various chemical reactions. This includes the synthesis of acyclic pyridine C-nucleosides, which, despite showing no marked biological activity in the tested models, highlights the compound's versatility in chemical synthesis (Hemel et al., 1994).
Intramolecular Cyclization
Further research illustrates the compound's role in intramolecular cyclization reactions, leading to the formation of novel heterocyclic structures. This includes the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through reactions involving bases, showcasing its application in creating new chemical entities (Remizov et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFNVUYFWCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)

![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)
![5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2601649.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide](/img/structure/B2601650.png)
![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601651.png)
![3-(1H-benzo[d]imidazol-2-yl)-4-((4-ethoxyphenyl)amino)butanoic acid](/img/structure/B2601654.png)
![3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-[2-(propan-2-yl)phenyl]urea](/img/structure/B2601656.png)


![(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2601660.png)
![1-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2601662.png)
![6-Azaspiro[3.5]nonan-2-ol](/img/structure/B2601663.png)